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molecular formula C11H7N3O B8563963 5-(3-Cyanophenyl)pyridazin-3-one

5-(3-Cyanophenyl)pyridazin-3-one

Cat. No. B8563963
M. Wt: 197.19 g/mol
InChI Key: VYNOLGLQQHTHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442701B2

Procedure details

To a mixture of 5-chloropyridazin-3(2H)-one (2.0 g, 15.3 mmol) and 3-cyanophenyl boronic acid (2.71 g, 18.4 mmol) in anhydrous toluene (20 ml) was added dichloro-(1,4-bis(diphenylphosphino)-butane)palladium (0.1 g, 0.16 mmol), and saturated aqueous sodium carbonate solution (5.0 ml) and the mixture was irradiated in a Milestone microwave reactor at 120° C. for 15 minutes. The resulting suspension was filtered and the solid was washed with isopropanol (20 ml) and dried on the sinter to give 5-(3-cyanophenyl)pyridazin-3-one (1.8 g, 50%) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
dichloro-(1,4-bis(diphenylphosphino)-butane)palladium
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][NH:5][C:4](=[O:8])[CH:3]=1.[C:9]([C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][CH:16]=1)#[N:10].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[C:9]([C:11]1[CH:16]=[C:15]([C:2]2[CH:7]=[N:6][NH:5][C:4](=[O:8])[CH:3]=2)[CH:14]=[CH:13][CH:12]=1)#[N:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC(NN=C1)=O
Name
Quantity
2.71 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)B(O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
dichloro-(1,4-bis(diphenylphosphino)-butane)palladium
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was irradiated in a Milestone microwave reactor at 120° C. for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the solid was washed with isopropanol (20 ml)
CUSTOM
Type
CUSTOM
Details
dried on the sinter

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C1=CC(NN=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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